molecular formula C16H26N2O2 B572165 Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate CAS No. 1246644-45-0

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate

Cat. No.: B572165
CAS No.: 1246644-45-0
M. Wt: 278.396
InChI Key: QQGOCQCAWQONCU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under specific conditions . This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and phenyl derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Di-tert-butyl dicarbonate (Boc2O)
  • Carboxybenzyl (CBz) carbamate
  • Fluorenylmethoxycarbonyl (Fmoc) carbamate

Uniqueness

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the phenyl and isobutylamino groups. This combination allows for selective reactions and makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-methyl-N-[3-(2-methylpropylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-12(2)11-17-13-8-7-9-14(10-13)18(6)15(19)20-16(3,4)5/h7-10,12,17H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGOCQCAWQONCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676809
Record name tert-Butyl methyl{3-[(2-methylpropyl)amino]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246644-45-0
Record name tert-Butyl methyl{3-[(2-methylpropyl)amino]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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